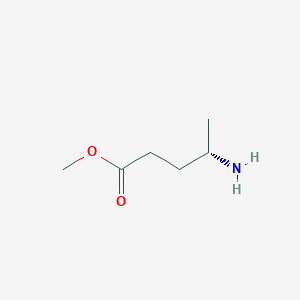![molecular formula C6H5N3 B11924032 5H-Pyrrolo[3,4-D]pyrimidine CAS No. 671-23-8](/img/structure/B11924032.png)
5H-Pyrrolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, leads to the formation of the desired compound . Another method involves the use of 4-hydroxyl pyrrolopyrimidine, which is dissolved in phosphorus oxychloride and subjected to specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
5H-Pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the compound’s functional groups.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives with potential biological activities .
科学的研究の応用
5H-Pyrrolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5H-Pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit kinase activity, leading to the disruption of cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-D]pyrimidine: This compound shares a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[1,2-A]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness
5H-Pyrrolo[3,4-D]pyrimidine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo diverse chemical reactions. Its potential as a scaffold for drug discovery and its wide range of biological activities make it a valuable compound in medicinal chemistry .
特性
CAS番号 |
671-23-8 |
|---|---|
分子式 |
C6H5N3 |
分子量 |
119.12 g/mol |
IUPAC名 |
5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h2-4H,1H2 |
InChIキー |
SAHJOSKPGKTZTC-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=CN=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)
![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)

![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
